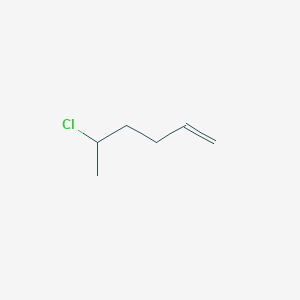
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, also known as dihydroxyisoquinoline, is a heterocyclic organic compound with a molecular formula of C9H9NO2. It is a derivative of isoquinoline and has been found to have various applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of ion channels and receptors in the central nervous system, including NMDA receptors and voltage-gated calcium channels.
Efectos Bioquímicos Y Fisiológicos
Dihydroxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial for the prevention and treatment of various diseases, including cancer and neurodegenerative disorders. It has also been shown to modulate neurotransmitter release and to have neuroprotective effects, which may be beneficial for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline is that it is relatively easy to synthesize and is readily available. It also has a relatively low toxicity profile, which makes it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, research could be conducted to develop more efficient synthesis methods for 2-hydroxy-3,4-dihydroisoquinolin-1(2H)-onequinoline, which may facilitate its use in lab experiments.
Métodos De Síntesis
Dihydroxyisoquinoline can be synthesized through several methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid and an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of a β-phenethylamine with a carboxylic acid derivative, such as an acid chloride or an anhydride. The Skraup reaction involves the condensation of aniline and a ketone in the presence of an oxidant and an acid catalyst.
Aplicaciones Científicas De Investigación
Dihydroxyisoquinoline has been found to have various applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory, and anticancer agent. It has also been investigated for its effects on the central nervous system, including its potential as a neuroprotective agent and its ability to modulate neurotransmitter release.
Propiedades
IUPAC Name |
2-hydroxy-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-4,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKBTMVISFSOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














